3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. This step often requires the use of thiol reagents under basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, typically using 1-chloro-4-phenylpiperazine as the reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological and cardiovascular diseases.
Biological Studies: It can be used as a probe to study the function of specific biological pathways and molecular targets.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. The benzazepine core can interact with neurotransmitter receptors, while the piperazine moiety can modulate the activity of enzymes and ion channels. This dual interaction can lead to a range of biological effects, including modulation of neurotransmission and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzazepine: A simpler benzazepine derivative with fewer functional groups.
2-benzazepine: Another isomeric form of benzazepine with different biological activity.
Tolazoline: A benzazepine derivative used as a vasodilator.
Uniqueness
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its combination of a benzazepine core, a sulfanyl group, and a piperazine moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler benzazepine derivatives .
Properties
Molecular Formula |
C23H27N3O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C23H27N3O2S/c27-22(26-15-13-25(14-16-26)19-7-2-1-3-8-19)12-17-29-21-11-10-18-6-4-5-9-20(18)24-23(21)28/h1-9,21H,10-17H2,(H,24,28) |
InChI Key |
QBWIYHKRGBNTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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